REACTION_CXSMILES
|
[NH2:1][C:2](=[S:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl[CH2:10][C:11](=O)[CH3:12]>C(O)C>[CH3:12][C:11]1[N:1]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:8][CH:10]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)=S
|
Name
|
|
Quantity
|
9.387 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.299 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow coloured oily solid
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed [SiO2, 0-100% EtOAc in Hexane]
|
Type
|
CUSTOM
|
Details
|
to give a yellow coloured oil
|
Name
|
|
Type
|
|
Smiles
|
CC=1N=C(SC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |